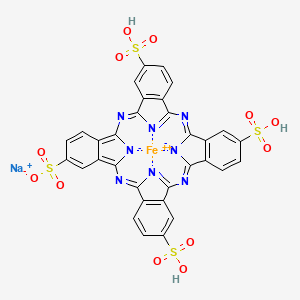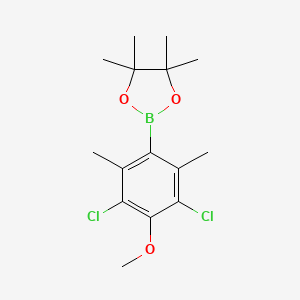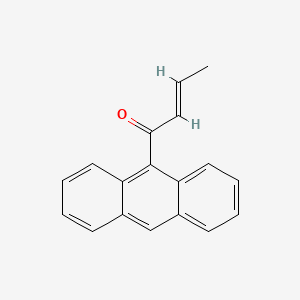
Iron(III) phthalocyanine-4,4',4'',4'''-tetrasulfonic acid monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Iron(III) phthalocyanine-4,4’,4’‘,4’‘’-tetrasulfonic acid monosodium salt is a complex organic compound with the molecular formula
C32H15FeN8O14S4Na
. This compound is a derivative of phthalocyanine, a macrocyclic compound that is structurally similar to porphyrins. The iron(III) center is coordinated to the nitrogen atoms of the phthalocyanine ring, and the compound is further functionalized with sulfonic acid groups, which enhance its solubility in water and other polar solvents.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(III) phthalocyanine-4,4’,4’‘,4’‘’-tetrasulfonic acid monosodium salt typically involves the following steps:
Formation of Phthalocyanine Core: The phthalocyanine core is synthesized by heating phthalonitrile with a metal salt (such as iron(II) chloride) in the presence of a base (e.g., sodium methoxide) under an inert atmosphere.
Sulfonation: The phthalocyanine compound is then sulfonated using concentrated sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups at the 4,4’,4’‘,4’‘’ positions.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on
Properties
Molecular Formula |
C32H15FeN8NaO12S4 |
|---|---|
Molecular Weight |
910.6 g/mol |
IUPAC Name |
sodium;iron(2+);15,24,33-trisulfo-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6-sulfonate |
InChI |
InChI=1S/C32H16N8O12S4.Fe.Na/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;/q-2;+2;+1/p-1 |
InChI Key |
HMUJSRRVPLFYTC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)O.[Na+].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)





![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)
![1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12831749.png)


![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)
![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)
![Azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;iron](/img/structure/B12831773.png)
